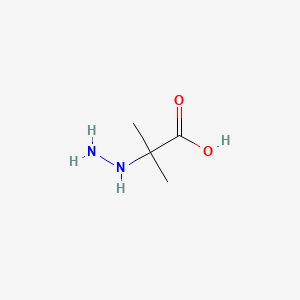

2-Hydrazinyl-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

22574-05-6 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-hydrazinyl-2-methylpropanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-4(2,6-5)3(7)8/h6H,5H2,1-2H3,(H,7,8) |

InChI Key |

OSQXEXBYIJCVCH-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)NN |

Canonical SMILES |

CC(C)(C(=O)O)NN |

Other CAS No. |

22574-05-6 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 2 Methylpropanoic Acid and Its Derivatives

Established Synthetic Pathways to 2-Hydrazinyl-2-methylpropanoic Acid

While specific literature detailing the direct synthesis of this compound is not extensively covered in the provided results, general methods for the synthesis of α-hydrazino acids can be inferred. A common approach involves the nucleophilic substitution of an α-halo acid with hydrazine (B178648) hydrate (B1144303). nih.gov For this compound, this would likely start from 2-bromo-2-methylpropanoic acid.

Another established method for preparing carboxylic acid hydrazides, which are precursors to some derivatives, is the hydrazinolysis of esters in alcoholic solutions. researchgate.net However, this method can be inefficient for certain substrates. researchgate.net A more effective and general process involves the preformation of activated esters or amides, followed by reaction with hydrazine, which provides the desired hydrazides in high yield under mild conditions. researchgate.net The synthesis of hydrazides can also be achieved by reacting activated amides with hydrazine in an aqueous environment at room temperature. organic-chemistry.org

Multicomponent Reaction Strategies Employing Alpha-Hydrazino Acids

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of α-hydrazino acid derivatives. nih.govbeilstein-journals.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and step efficiency. nih.gov

Passerini Reaction Implementations

The Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, is a powerful tool for synthesizing α-acyloxy amides. wikipedia.orgorganic-chemistry.org This reaction has been adapted for α-hydrazino acids to produce hydrazino depsipeptides, a novel class of peptidomimetics. rsc.orgrsc.orgdocumentsdelivered.com In this implementation, an α-hydrazino acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form the target depsipeptide. rsc.org The reaction is compatible with various protecting groups on the α-hydrazino acid, allowing for further functionalization of the products. rsc.orgrsc.org The mechanism is believed to proceed through a cyclic transition state, especially in aprotic solvents. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref |

| α-Hydrazino acid | Carbonyl compound | Isocyanide | Hydrazino depsipeptide | rsc.orgrsc.org |

| Carboxylic acid | Aldehyde/Ketone | Isocyanide | α-Acyloxy amide | wikipedia.orgorganic-chemistry.org |

Tandem Syntheses

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, provide an elegant approach to complex molecules. One such example is a one-pot synthesis of tryptamides and their analogues starting from allylic amides and aryl hydrazines, which proceeds via a tandem hydroformylation–hydrazone formation–Fischer indolization sequence. rsc.org Another strategy involves catalyst-free tandem reactions in water or solvent-free conditions, which can include Knoevenagel condensation followed by a Michael addition. nih.gov These methods highlight the potential for creating diverse heterocyclic structures from hydrazino-containing starting materials.

Stereoselective and Stereospecific Approaches to Hydrazino Carboxylic Acids

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Stereoselective methods for preparing chiral hydrazino carboxylic acids have been developed to address this need. One of the most reliable methods for the asymmetric synthesis of chiral hydrazines is the catalytic asymmetric addition of nucleophiles to prochiral hydrazones. researchgate.net

A notable example is the stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid, a cyclic α-hydrazino acid, starting from homochiral glycidol. nih.govrsc.orgcore.ac.uk This method allows for the selective functionalization of the cyclic product. The key steps involve a stereocontrolled ring opening of the epoxide with hydrazine hydrate, followed by selective protection and a Mitsunobu cyclization to form the four-membered ring. rsc.org

Synthesis of Cyclic Hydrazino Alpha-Carboxylic Acid Derivatives

Cyclic hydrazino α-carboxylic acids are important building blocks for peptidomimetics and are found in several natural products. thieme-connect.comthieme-connect.com Various methods have been developed for the synthesis of five- and six-membered cyclic systems. thieme-connect.comresearchgate.netthieme-connect.com

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are among the most efficient methods for constructing five-membered heterocycles. thieme-connect.com This approach is particularly valuable for the synthesis of diazacycloalkanes. thieme-connect.com In this context, nitrile imines, generated in situ from hydrazonoyl chlorides, can undergo [3+2] cycloaddition with α,β-unsaturated carbonyl compounds to yield highly functionalized pyrazolines with good regioselectivity and diastereoselectivity. koreascience.kr The reaction of aldehydes with hydrazine hydrochlorides in the presence of dipolarophiles can also lead to intra- and intermolecular [3+2] cycloadditions. acs.org Furthermore, hydrazones derived from cycloalkenones can undergo an enantioselective transannular formal (3 + 2) cycloaddition catalyzed by a chiral Brønsted acid to produce complex tricyclic adducts. acs.org

| Dipole Precursor | Dipolarophile | Product | Ref |

| Hydrazonoyl chloride | α,β-Unsaturated carbonyl | Pyrazoline | koreascience.kr |

| Aldehyde + Hydrazine hydrochloride | Alkene/Alkyne | Pyrazolidine/Pyrazoline | acs.org |

| Cycloalkenone hydrazone | (intramolecular) | Tricyclic adduct | acs.org |

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for constructing six-membered rings. In the synthesis of hydrazine-containing heterocycles, the inverse-electron-demand Diels-Alder reaction is particularly valuable. mdpi.com This variant involves a π-deficient N-heteroaromatic system, such as a pyridazine, acting as the diene, which reacts with an electron-rich dienophile. mdpi.com The intramolecular version of this reaction has been successfully applied to create a variety of fused ring systems. mdpi.com

For instance, 4-pyridazinecarbonitriles substituted at the 3-position with an alkyne-containing side chain can undergo thermally induced intramolecular [4+2] cycloaddition. mdpi.com This process leads to the formation of fused benzonitriles. mdpi.com The nature of the tether linking the dienophile (alkyne) to the diazadiene (pyridazine ring) is critical. Introducing a rigid 1,2-phenylene unit into the side chain can create a more favorable conformation for the cycloaddition, leading to a significant acceleration of the reaction. mdpi.com This strategy has been used to prepare various indolines, indoles, and xanthenes from 1,2-diazines with suitable olefinic or acetylenic side chains. mdpi.com

Another related approach is the [3+2] cycloaddition, which is a key step in the multicomponent synthesis of pyrazoles. nih.gov While not a [4+2] reaction, it similarly involves the reaction of a hydrazine derivative with a suitable partner to form a heterocyclic ring. nih.gov For example, pyrazoles can be formed via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov

Cyclization of N-Acyl Hydrazonium Ions

The cyclization of intermediates derived from N-acyl hydrazones, which are closely related to N-acyl hydrazonium ions, is a key method for synthesizing certain five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles. A prominent example is the oxidative cyclization of N-acylhydrazones. rsc.orgresearchgate.net In this reaction, the N-acylhydrazone, which can be synthesized from the condensation of an aldehyde with a hydrazide, is converted into a highly fluorescent and rigid 1,3,4-oxadiazole (B1194373). rsc.orgresearchgate.net

This transformation can be initiated by various reagents. For example, a series of N-acylhydrazones have been shown to undergo a highly selective oxidative cyclization in the presence of Cu²⁺ ions, which results in a significant "turn-on" fluorescence response. rsc.org The process involves the Cu²⁺ promoting the cyclization of the non-fluorescent N-acylhydrazone into the highly fluorescent oxadiazole structure. rsc.org Another method employs molecular iodine as a catalyst with potassium carbonate as a base to achieve the oxidative cyclization of 2-arenoxybenzaldehyde N-acyl hydrazones into 2,5-disubstituted 1,3,4-oxadiazole compounds. researchgate.net More recently, an efficient, catalyst-free, photo-mediated oxidative cyclization of bis-p-pyridinium benzoyl hydrazone to form 2-pyridinium-5-phenyl-1,3,4-oxadiazoles has been discovered. researchgate.net This photoreaction is notable as it proceeds without the need for additives like bases or strong oxidants that were essential in previous methods. researchgate.net

Intramolecular Hydrazone Formation

Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). numberanalytics.com The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by proton transfer and the elimination of a water molecule to form the hydrazone. numberanalytics.com The rate of this reaction can be significantly influenced by intramolecular factors.

A notable example of intramolecular catalysis is observed in the reaction of aryl-aldehydes with hydrazines where a phosphate (B84403) group is positioned ortho to the aldehyde. thieme-connect.comnih.govnih.gov This ortho-phosphate (B1173645) group acts as an intramolecular general acid catalyst, increasing the reaction rate by an order of magnitude compared to an analogous system with a phenol (B47542) group. nih.gov The phosphate facilitates the proton transfer steps involved in the dehydration of the tetrahedral intermediate, which is often the rate-determining step in hydrazone formation. numberanalytics.comnih.gov In addition to accelerating the reaction, the presence of the charged phosphate group enhances the aqueous solubility of both the aldehyde reactant and the resulting hydrazone product. nih.gov This rapid, bioorthogonal reaction is particularly useful for site-specific chemical ligations in biological systems. thieme-connect.comnih.gov

The general utility of hydrazone formation is broad, as hydrazones themselves are important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Heterogeneous Catalysis in Hydrazine Derivative Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified post-reaction processing, catalyst reusability, and often milder reaction conditions. sciforum.net These benefits have been realized in the synthesis of various hydrazine derivatives.

One efficient and environmentally friendly method involves the use of a nickel-based heterogeneous catalyst for the synthesis of ketazines (bis-hydrazine derivatives) from ketones. sciforum.netmdpi.com In this procedure, a mixture of an acetophenone (B1666503) derivative and hydrazine hydrate in ethanol (B145695) is stirred at room temperature in the presence of the Ni-based catalyst. sciforum.netmdpi.com This method proceeds with low catalyst loadings and short reaction times (less than 3 hours), affording good to excellent yields (76–89%) of the desired ketazines. sciforum.netmdpi.com

Another green protocol utilizes magnesium oxide (MgO) nanoparticles as a heterogeneous catalyst for the synthesis of hydrazone derivatives. researchgate.net This method involves the condensation of aromatic hydrazines with aldehydes and ketones under solvent-free and ultrasonic conditions, providing a clean and non-acidic route to hydrazones. researchgate.net

Computational studies have also explored the fundamental mechanisms of heterogeneous catalysis for hydrazine synthesis itself. Density functional theory calculations on the formation of hydrazine on a Co₃Mo₃N surface suggest a low-energy pathway is possible, highlighting the potential for developing new heterogeneous catalysts for producing the basic hydrazine building block. cardiff.ac.uknih.gov

Table 1: Synthesis of Ketazines using a Ni-based Heterogeneous Catalyst sciforum.netmdpi.com

| Reactant (Ketone) | Product (Ketazine) | Solvent | Temperature | Time (h) | Yield (%) |

| Acetophenone | 1,1'-(1,1'-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))dibenzen | Ethanol | Room Temp. | < 3 | 89 |

| 4-Methylacetophenone | 1,1'-(1,1'-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(4-methylbenzene) | Ethanol | Room Temp. | < 3 | 85 |

| 4-Methoxyacetophenone | 1,1'-(1,1'-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(4-methoxybenzene) | Ethanol | Room Temp. | < 3 | 82 |

| 4-Chloroacetophenone | 1,1'-(1,1'-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(4-chlorobenzene) | Ethanol | Room Temp. | < 3 | 76 |

Direct Access to Hydrazides from Carboxylic Acids

The synthesis of acyl hydrazides, which are key intermediates for many pharmaceuticals and heterocycles, directly from carboxylic acids presents a more efficient alternative to the traditional method of ester hydrazinolysis. researchgate.netacs.orgrsc.org Several modern methodologies have been developed to achieve this transformation.

One general and high-yielding process involves the pre-formation of an activated ester or amide from the carboxylic acid, which then reacts with hydrazine. acs.org For example, reacting a carboxylic acid with 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) generates an activated intermediate mixture. acs.org This mixture is then added to a solution of hydrazine to produce the desired hydrazide in excellent yield and purity under mild conditions. acs.org This stepwise approach avoids many of the side reactions and low yields associated with directly mixing a carboxylic acid and hydrazine with a coupling agent. acs.org

A more direct, one-pot protocol utilizes a phosphorus-based reagent system. rsc.orgrsc.org This method employs triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) to activate the carboxylic acid in situ, forming an acyloxyphosphonium ion intermediate. rsc.orgrsc.org This reactive species then couples with a sulfonyl hydrazide or other hydrazine derivative to afford the corresponding acyl hydrazide under mild conditions. rsc.orgrsc.org This deoxygenated amidation approach is notable for its use of affordable and readily available chemicals and has been successfully applied to a variety of substrates, including medicinally important heterocyclic carboxylic acids. rsc.org

Continuous flow chemistry offers another advanced strategy for the synthesis of acid hydrazides from carboxylic acids. osti.gov A telescoped flow procedure can be employed where the carboxylic acid is first esterified in a heated coil reactor with acidic methanol (B129727), and the resulting stream is then mixed with a solution of hydrazine hydrate in a second module. osti.gov This method allows for short residence times (13-25 minutes) and is highly scalable, as demonstrated by the large-scale (200 g) synthesis of azelaic dihydrazide with a high output rate. osti.gov

Table 2: Direct Deoxygenated Amidation of Carboxylic Acids to Hydrazides rsc.org

| Carboxylic Acid | Reagents | Solvent | Time (h) | Yield (%) |

| Benzoic Acid | PPh₃, NBS, TsNHNH₂ | DCE | 6 | 94 |

| 4-Methoxybenzoic Acid | PPh₃, NBS, TsNHNH₂ | DCE | 6 | 92 |

| Indole-2-carboxylic acid | PPh₃, NBS, TsNHNH₂ | DCE | 6 | 83 |

| Indole-5-carboxylic acid | PPh₃, NBS, TsNHNH₂ | DCE | 6 | 86 |

Chemical Transformations and Derivatization Strategies of 2 Hydrazinyl 2 Methylpropanoic Acid

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in 2-hydrazinyl-2-methylpropanoic acid is a potent nucleophile, a characteristic that underpins much of its reactivity. The presence of two nitrogen atoms with lone pairs of electrons allows it to readily participate in reactions with electrophilic centers.

Nucleophilic Additions and Condensation Reactions

The hydrazine moiety's nucleophilicity allows it to engage in nucleophilic addition reactions with various carbonyl compounds. masterorganicchemistry.comyoutube.com This reaction is fundamental to many derivatization strategies. For instance, the hydrazine can attack the electrophilic carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.com

Condensation reactions are also a key feature of the hydrazine group's reactivity. These reactions typically involve the reaction of the hydrazine with a carbonyl-containing compound, resulting in the formation of a new carbon-nitrogen double bond and the elimination of a small molecule, such as water. This process is crucial for the synthesis of various heterocyclic and acyclic derivatives.

Formation of Azines and Hydrazones

A prominent example of the hydrazine moiety's reactivity is the formation of hydrazones. nih.gov This occurs through a condensation reaction with aldehydes or ketones. The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. nih.gov The resulting hydrazone contains a C=N-N linkage.

Azines can also be formed, which are characterized by a C=N-N=C linkage. These are typically synthesized through the reaction of a hydrazine with two equivalents of an aldehyde or ketone. The formation of hydrazones and azines from this compound provides a pathway to a wide array of derivatives with potential applications in medicinal chemistry and materials science. For example, hydrazide-hydrazone derivatives have been synthesized and studied for their biological activities. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound exhibits reactivity typical of this functional group, primarily involving reactions at the carbonyl carbon and the acidic proton. khanacademy.orgmsu.edukhanacademy.org The electrophilicity of the carbonyl carbon can be enhanced by acid catalysis, making it more susceptible to nucleophilic attack. msu.edu However, in the presence of strong bases, the acidic proton is readily abstracted to form a carboxylate anion, which is significantly less reactive towards nucleophiles. masterorganicchemistry.com

Common transformations of the carboxylic acid moiety include esterification and amidation. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. msu.edu Amide formation can be achieved by reacting the carboxylic acid with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid and facilitate the reaction. khanacademy.org These reactions allow for the attachment of various molecular fragments to the carboxylic acid end of the molecule, further expanding its chemical diversity.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

| Salt Formation | Base | Carboxylate Salt |

Integration into Peptidomimetic Structures and Aza-Peptides

The unique structure of this compound makes it a valuable building block for the synthesis of peptidomimetics and aza-peptides. These are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.

Conformational Modulation in Peptide Sequences

The incorporation of this compound into a peptide sequence introduces an α-hydrazino acid residue. This modification can significantly influence the peptide's conformational properties. nih.gov The additional nitrogen atom in the backbone can alter the hydrogen bonding network and electrostatic interactions within the peptide, leading to the stabilization of specific secondary structures like turns and helices. nih.gov This conformational ordering can be crucial for enhancing the binding affinity of the peptide to its biological target. nih.gov The gem-dimethyl group on the α-carbon further restricts conformational freedom, predisposing the peptide backbone to adopt a particular folded conformation.

Backbone Extension and Amide Bond Isosteres

This compound can be used for backbone extension in peptide chains. Its bifunctional nature allows it to be incorporated into a peptide sequence, effectively lengthening the backbone and altering the spacing of side chains. This can be a useful strategy for probing the spatial requirements of peptide-protein interactions.

Supramolecular Chemistry and Materials Science Applications

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a hydrogen-bonding carboxylic acid, positions it as a versatile component in the construction of complex supramolecular architectures and advanced materials.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, formed through reversible covalent bond formation. The synthesis of COFs often relies on the reaction between multitopic building blocks to create extended, periodic networks. Hydrazine derivatives are valuable in COF synthesis due to their ability to form stable hydrazone linkages upon reaction with aldehydes.

While the direct use of this compound in COF synthesis has not been extensively documented, its hydrazine functional group makes it a prime candidate for such applications. In principle, it could serve as a linear or "ditopic" linker. The hydrazine end would react with polyaldehyde monomers, such as 1,3,5-triformylbenzene or 1,3,5-triformylphloroglucinol, to form a hydrazone-linked framework. The carboxylic acid group, while potentially reactive under certain conditions, could also be incorporated as a pendant functional group within the COF pores. This would impart functionality to the framework, such as sites for post-synthetic modification or for modulating the polarity and adsorption properties of the pores.

A general synthetic approach for incorporating hydrazine-containing building blocks into COFs is outlined below:

| Component A (Aldehyde) | Component B (Hydrazine) | Resulting Linkage | Potential COF Properties |

| 1,3,5-Triformylbenzene | This compound | Hydrazone | Porous, Crystalline, Functionalized with Carboxylic Acid Groups |

| 1,3,5-Triformylphloroglucinol | This compound | Hydrazone | High Surface Area, Tunable Pore Chemistry |

The resulting COFs could exhibit interesting properties for applications in gas storage, separation, and catalysis, owing to the combination of a robust, porous structure and the presence of functional carboxylic acid groups.

Self-assembled gels are soft materials formed through the non-covalent association of small molecules, known as gelators, in a solvent. These materials have applications in drug delivery, tissue engineering, and environmental remediation. The formation of such gels is driven by a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrazide and hydrazine derivatives have been successfully employed as building blocks for supramolecular gels. The ability of the hydrazine moiety to form strong hydrogen bonds is a key factor in the self-assembly process. For this compound, both the hydrazine and the carboxylic acid groups can participate in extensive hydrogen bonding networks.

The self-assembly process for this compound in a suitable solvent could be envisioned as follows:

Hydrogen Bonding: The carboxylic acid groups can form dimers through hydrogen bonding, a common motif in the self-assembly of carboxylic acids.

Hydrazine Interactions: The hydrazine groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended chains or sheets.

The interplay of these forces could lead to the formation of an entangled network of fibers that immobilizes the solvent, resulting in a gel. The properties of the resulting gel, such as its mechanical strength and thermal stability, would be dependent on the concentration of the gelator and the nature of the solvent.

Anion recognition is a fundamental area of supramolecular chemistry with applications in sensing, catalysis, and transport. The design of effective anion receptors relies on the creation of a binding pocket that is complementary in size, shape, and electronic properties to the target anion. Hydrogen bonding is a primary interaction used in the design of anion receptors.

Hydrazide and hydrazone-based systems have emerged as powerful scaffolds for anion recognition. The N-H protons of the hydrazine or hydrazide group are sufficiently acidic to act as effective hydrogen bond donors to anions. The carboxylic acid group of this compound can also participate in anion binding, either through direct hydrogen bonding or through electrostatic interactions after deprotonation.

A hypothetical binding mode for this compound with an oxoanion, such as acetate (B1210297) or phosphate (B84403), is depicted below:

| Receptor | Anion | Primary Interactions | Potential Application |

| This compound | Acetate (CH₃COO⁻) | Hydrogen bonding from N-H and O-H groups | Anion Sensor |

| This compound | Dihydrogen Phosphate (H₂PO₄⁻) | Multiple hydrogen bonds from N-H and O-H groups | Selective Anion Transport |

The gem-dimethyl group on the α-carbon could also play a role in pre-organizing the molecule for anion binding, creating a more defined binding cavity. The development of sensors based on this molecule could involve incorporating a chromophore or fluorophore that signals the binding event through a change in color or fluorescence.

Reactions with Ninhydrin (B49086) and Related Reagents

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a chemical reagent widely used for the detection of primary and secondary amines, including amino acids. The reaction of ninhydrin with primary amines yields a deep purple colored product known as Ruhemann's purple.

The reaction of α-hydrazino carboxylic acids with ninhydrin has been investigated, and it has been found that they also produce Ruhemann's purple, albeit in lower yields compared to the corresponding α-amino acids. The reaction proceeds through a complex mechanism involving condensation, decarboxylation, and the formation of a colored adduct.

The key steps in the reaction of this compound with ninhydrin are expected to be:

Condensation: The hydrazine group of this compound attacks one of the carbonyl groups of ninhydrin to form a Schiff base-like intermediate.

Decarboxylation: The presence of the α-carboxylic acid facilitates decarboxylation upon heating.

Formation of Ruhemann's Purple: The intermediate formed after decarboxylation reacts with a second molecule of ninhydrin to form the characteristic purple chromophore.

A comparative table of the expected reaction products and their properties is shown below:

| Reactant | Reagent | Product | Color | Key Reaction Steps |

| α-Amino Acid | Ninhydrin | Ruhemann's Purple | Deep Purple | Condensation, Decarboxylation |

| This compound | Ninhydrin | Ruhemann's Purple | Purple | Condensation, Decarboxylation |

| Hydrazine | Ninhydrin | Different Colored Product | Yellow/Orange | Condensation |

The reaction with ninhydrin can be used for the qualitative and quantitative analysis of this compound and its derivatives, for example, in monitoring the progress of reactions or in quality control.

Advanced Spectroscopic and Chromatographic Characterization of 2 Hydrazinyl 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 2-Hydrazinyl-2-methylpropanoic acid. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of the related compound 2-methylpropanoic acid, distinct signals corresponding to the different proton environments are observed. docbrown.info For this compound, one would expect to see signals for the methyl protons, the methine proton, and the protons of the hydrazinyl and carboxylic acid groups. The integration of these signals reveals the ratio of protons in each unique environment, which for 2-methylpropanoic acid is 6:1:1. docbrown.info

The ¹³C NMR spectrum of 2-methylpropanoic acid shows three distinct signals, confirming the presence of three different carbon environments. docbrown.info The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms, with the carbonyl carbon appearing at the lowest field. docbrown.info For this compound, the carbon attached to the nitrogen atoms of the hydrazinyl group would also exhibit a characteristic chemical shift.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning proton and carbon signals definitively. youtube.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular structure. youtube.com

Furthermore, NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants, is instrumental in conformational analysis. nih.govnih.gov The magnitude of these coupling constants can be used to determine the relative populations of different rotational isomers (rotamers) in solution. nih.gov This provides insight into the preferred three-dimensional structure of the molecule, which is influenced by factors like steric hindrance and intramolecular hydrogen bonding. nih.gov For instance, in similar molecules, the conformational equilibrium can be heavily influenced by the solvent and the ionization state of the carboxylic acid group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~1.2 | ~18-20 |

| >C(CH₃)₂ | - | ~34 |

| -COOH | ~10-13 (broad) | ~180-185 |

| -NH-NH₂ | Variable (broad) | - |

| >C(NH₂)- | - | ~50-60 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of a carboxylic acid like 2-methylpropanoic acid is characterized by a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹, which is due to hydrogen bonding. docbrown.info A strong C=O stretching absorption for the carbonyl group is also prominent, typically appearing between 1725 and 1700 cm⁻¹. docbrown.infolibretexts.org For this compound, additional characteristic peaks would be expected for the N-H stretching vibrations of the hydrazinyl group, usually appearing in the region of 3300-3500 cm⁻¹. libretexts.orgmdpi.com The presence of two bands in this region could indicate a primary amine functionality (-NH₂). libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch gives a strong signal. Raman is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For a related compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, both FT-IR and FT-Raman spectra were recorded to obtain a complete vibrational analysis. nih.gov

The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." docbrown.info This area contains a complex pattern of overlapping vibrations that is unique to each molecule, serving as a molecular fingerprint for identification purposes. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carbonyl | C=O stretch | 1725-1700 | Strong |

| Hydrazinyl | N-H stretch | 3350-3250 | Medium (often two bands) |

| Alkyl | C-H stretch | 2975-2845 | Medium to Strong |

| C-H bend | 1470-1350 | Medium |

Note: These are general ranges and can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info For 2-methylpropanoic acid, the molecular ion peak is observed at an m/z of 88. docbrown.info The presence of a small M+1 peak is due to the natural abundance of the ¹³C isotope. docbrown.infodocbrown.info

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org For 2-methylpropanoic acid, a prominent peak is observed at m/z 45, corresponding to the [COOH]⁺ ion. docbrown.info The base peak, which is the most abundant ion, can also provide significant structural clues.

For this compound, fragmentation would likely involve the loss of the hydrazinyl group or parts of it, in addition to the fragmentation patterns characteristic of the carboxylic acid moiety. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. nih.gov

Table 3: Potential Mass Spectrometric Fragments of this compound

| Fragment | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₄H₁₀N₂O₂]⁺ | 118 |

| [M-NH₂]⁺ | [C₄H₈NO₂]⁺ | 102 |

| [M-N₂H₃]⁺ | [C₄H₇O₂]⁺ | 87 |

| [M-COOH]⁺ | [C₃H₁₀N₂]⁺ | 74 |

| [COOH]⁺ | [COOH]⁺ | 45 |

Note: These are predicted fragments and their relative abundances would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Reaction Monitoring

While this compound itself may not have strong chromophores that absorb in the UV-Vis region, this technique can be valuable for monitoring reactions involving this compound, especially if the reactants or products have significant UV-Vis absorbance.

For example, if this compound is reacted with a compound containing a conjugated system, the progress of the reaction can be followed by monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product. This is a common application in the development and validation of analytical methods, such as in stability-indicating assays where the degradation of a compound is tracked over time. pensoft.net

UV-Vis detectors are also commonly used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of compounds, even those with weak chromophores. pensoft.net

Chromatographic Techniques for Chiral Analysis and Separation

Since this compound possesses a chiral center at the C2 position, the separation and analysis of its enantiomers are crucial. Chromatographic techniques are the primary methods for achieving this. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of chiral compounds. nih.gov This can be achieved through two main approaches:

Indirect Separation: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. nih.gov

Direct Separation: This is the more common approach and involves the use of a chiral stationary phase (CSP). nih.gov CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus, separation. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and crown ethers. nih.gov For the separation of acidic compounds like this compound, cyclodextrin-based columns are often employed. nih.gov

The choice of mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is critical for achieving optimal separation. pensoft.netsielc.com The pH of the mobile phase can also play a significant role.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a form of normal-phase chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgnih.gov

SFC offers several advantages over HPLC for chiral separations, including faster analysis times, lower consumption of organic solvents, and higher efficiency. nih.gov Similar to HPLC, SFC relies on chiral stationary phases to resolve enantiomers. wikipedia.org The addition of a polar co-solvent, such as methanol (B129727), to the carbon dioxide mobile phase is often necessary to improve the elution of polar analytes like this compound. wikipedia.orgnih.gov

The principles of chiral recognition in SFC are similar to those in HPLC, involving the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. SFC is particularly well-suited for the purification of chiral compounds on a preparative scale. wikipedia.org

Table 4: Comparison of HPLC and SFC for Chiral Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Liquid (e.g., acetonitrile/water) | Supercritical Fluid (e.g., CO₂) with co-solvent |

| Advantages | Well-established, versatile | Fast, high efficiency, low organic solvent use |

| Common CSPs | Polysaccharides, cyclodextrins, crown ethers | Polysaccharides, cyclodextrins |

| Primary Application | Analytical and preparative separations | Chiral separations and purification |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and hydrazine (B178648) functional groups. These characteristics can lead to poor peak shape, strong adsorption on the column, and thermal decomposition in the injector or column. Therefore, derivatization is an essential prerequisite for the successful GC analysis of this compound.

The primary goal of derivatization is to convert the polar -COOH and -NHNH2 groups into less polar, more volatile, and more thermally stable functional groups. This enhances the chromatographic performance, leading to sharper peaks and improved sensitivity.

Common Derivatization Strategies:

Esterification of the Carboxylic Acid Group: The carboxylic acid group is typically converted to a methyl or ethyl ester. This can be achieved by reaction with methanol or ethanol (B145695) in the presence of an acidic catalyst.

Acylation or Silylation of the Hydrazine Group: The hydrazine moiety can be derivatized through acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or through silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

A two-step derivatization is often employed, first esterifying the carboxylic acid and then acylating or silylating the hydrazine group. The resulting derivative is significantly more volatile and suitable for GC analysis.

Instrumentation and Detection:

Following derivatization, the sample is introduced into the gas chromatograph. A flame ionization detector (FID) is commonly used for the detection of organic compounds. For more specific and sensitive detection, a nitrogen-phosphorus detector (NPD) is highly effective for nitrogen-containing compounds like the derivatized this compound. For structural confirmation and identification, a mass spectrometer (MS) is coupled with the GC (GC-MS), providing both retention time data and a mass spectrum of the derivatized analyte.

Illustrative GC Conditions for a Derivatized Analog:

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Detector | FID or NPD at 300 °C; or Mass Spectrometer |

| Injection Volume | 1 µL (split or splitless mode) |

This table represents typical starting conditions for method development and would require optimization for the specific derivative of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. For this compound, TLC can be used to monitor reaction progress, assess sample purity, and identify the compound in a mixture.

Due to its polar nature, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is typically used. The choice of the mobile phase is critical for achieving good separation. A mixture of a polar and a less polar solvent is often employed, and the ratio is adjusted to obtain the desired retention factor (Rf) value, ideally between 0.3 and 0.7 for optimal separation and spot resolution.

Stationary and Mobile Phases:

Stationary Phase: Silica gel 60 F254 plates are commonly used. The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.

Mobile Phase: A variety of solvent systems can be explored. Common choices include mixtures of:

Dichloromethane and Methanol

Ethyl acetate (B1210297) and Hexane

Chloroform, Methanol, and Acetic Acid

Visualization:

Since this compound lacks a strong chromophore, visualization of the TLC spots requires specific techniques:

UV Light: If the compound has some UV absorbance, or if impurities are UV-active, it can be visualized under a UV lamp.

Staining Reagents: The use of staining reagents is generally necessary for sensitive detection. Common stains for amino acids and hydrazine derivatives include:

Ninhydrin (B49086): This reagent reacts with primary and secondary amines and amino acids to produce a characteristic purple or yellow spot upon heating.

Potassium Permanganate: This is a general stain for compounds that can be oxidized.

Iodine Vapor: The plate is placed in a chamber with iodine crystals. Organic compounds will adsorb the iodine, appearing as brown spots.

Illustrative TLC Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing |

| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) |

| Application | Spotting of a dilute solution of the compound using a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | 1. UV light (254 nm)2. Staining with ninhydrin solution followed by gentle heating |

| Retention Factor (Rf) | Dependent on the specific mobile phase composition |

This table provides a representative example of TLC conditions; optimization of the mobile phase is crucial for achieving the desired separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged and polar compounds like amino acids and their derivatives, making it a valuable tool for the characterization of this compound. The technique offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

As an amphiprotic molecule, this compound can exist as a cation, zwitterion, or anion depending on the pH of the background electrolyte (BGE). This property is exploited in CE for its separation.

Separation and Detection:

Direct detection of this compound by UV-Vis spectrophotometry can be challenging due to the absence of a strong chromophore. Therefore, two main approaches are employed:

Indirect UV Detection: A UV-absorbing compound is added to the BGE. When the non-absorbing analyte passes the detector, it displaces the UV-absorbing BGE component, resulting in a decrease in absorbance, which is detected as a negative peak.

Derivatization: Similar to GC, derivatization can be performed to introduce a UV-active or fluorescent tag to the molecule. This significantly enhances detection sensitivity. Common derivatizing agents for amino acids in CE include:

Naphthalene-2,3-dicarboxaldehyde (NDA)

Fluorescein isothiocyanate (FITC)

o-Phthaldialdehyde (OPA)

Instrumentation and Methodology:

The analysis is performed using a CE instrument equipped with a high-voltage power supply, a fused-silica capillary, a detector (typically UV-Vis or laser-induced fluorescence), and an autosampler. The choice of BGE is critical and influences the charge state of the analyte and the electroosmotic flow (EOF), thereby affecting the separation.

Illustrative CE Conditions:

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica, 50 µm I.D., 50 cm total length (40 cm effective length) |

| Background Electrolyte (BGE) | 25 mM sodium tetraborate (B1243019) buffer, pH 9.2 (for derivatized analyte) |

| Voltage | 20-30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV-Vis at a specific wavelength for the derivative, or indirect UV detection |

This table outlines general CE conditions that would serve as a starting point for method development for the analysis of this compound.

Computational Chemistry and Mechanistic Investigations of 2 Hydrazinyl 2 Methylpropanoic Acid

Density Functional Theory (DFT) Studies on Reaction Kinetics and Thermodynamics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the kinetics and thermodynamics of chemical reactions involving hydrazine (B178648) derivatives.

Quantum chemical calculations have also been used to study the thermodynamics of the pseudo-Michael reaction of (E)-1-aryl-2-hydrazinyl-4,5-dihydro-1H-imidazoles, providing insights into the stability of reactants and products. researchgate.net DFT has also been applied to understand the interaction between hydrazine and nitroform, revealing that the most stable interaction is a cyclic model rather than an ion-pair type. earthlinepublishers.com Such studies are crucial for predicting the feasibility and energy profiles of reactions involving the hydrazinyl moiety.

Table 1: Calculated Thermodynamic Parameters for a Copper(II) Complex Formation Data sourced from a DFT study on a complex from 2-hydrazinyl-4,5-dihydro-1H-imidazole and anthracene-9-carbaldehyde. researchgate.net

| Parameter | Reactants | TS1 | INT | TS2 | TS3 | Product |

| Enthalpy (Hartree) | -3280.99 | -3280.89 | -3280.93 | -3280.88 | -3280.83 | -3280.89 |

| Gibbs Free Energy (Hartree) | -3280.08 | -3280.99 | -3281.03 | -3280.98 | -3280.92 | -3280.98 |

| Entropy (cal/mol·K) | 358.99 | 363.31 | 358.32 | 363.14 | 362.87 | 360.01 |

Note: TS = Transition State, INT = Intermediate

Molecular Docking and Ligand-Receptor Interaction Analysis of Derivatives

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for studying how ligands, such as derivatives of 2-hydrazinyl-2-methylpropanoic acid, might interact with biological targets like enzymes or receptors. biointerfaceresearch.comnih.gov

In studies involving dipeptide derivatives based on nicotinoyl-glycyl-glycine-hydrazide, molecular docking was employed to understand their binding modes with the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). nih.govmdpi.com The results from these docking studies correlated well with the observed biological activities, suggesting that several of the synthesized compounds have the potential to inhibit these microbial enzymes. nih.gov Similarly, docking studies on novel dipeptide derivatives of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide were performed on enoyl reductase from E. coli and cytochrome P450 14 α-sterol demethylase from Candida albicans. mdpi.com

Binding Affinity and Hydrogen Bond Interactions

The stability of a ligand-receptor complex is often quantified by its binding affinity, and hydrogen bonds play a crucial role in this interaction. nih.gov Computational studies can provide detailed information on the specific hydrogen bonds formed between a ligand and the amino acid residues in the active site of a protein.

For the nicotinoylglycine derivatives docked against PBP3 and CYP51, the binding affinities were calculated, and the specific hydrogen-bonding interactions with amino acid residues were tabulated. nih.govmdpi.com For instance, one of the top-ranked conformations of a hydrazide derivative showed a good binding affinity and formed hydrogen bonds with Ser448, Glu623, and Gln524 residues with bond lengths in the range of 2.3–2.80 Å. mdpi.com The concept of regulating protein-ligand binding affinity through hydrogen bond pairing is a significant factor, where interactions are enhanced when the donor and acceptor have hydrogen-bonding capabilities that are either much stronger or weaker than water. nih.gov

Table 2: Docking Scores and Binding Affinities of Nicotinoylglycine Derivatives Data from docking studies against microbial enzyme targets. nih.govmdpi.com

| Compound | Target Enzyme | Docking Score | Binding Affinity (kcal/mol) | Interacting Residues |

| 4 | PBP3 | -11.868 | -5.315 | Ser448, Glu623, Gln524 |

| 7 | PBP3 | -9.597 | -4.781 | Not Specified |

| 8 | CYP51 | -17.891 | -7.152 | Not Specified |

| 9 | CYP51 | -15.432 | -6.987 | Not Specified |

| 10 | PBP3 | -13.011 | -6.112 | Not Specified |

Theoretical Studies on Conformational Preferences and Isomerism

Theoretical studies are essential for understanding the three-dimensional structure of molecules, including their conformational preferences and the potential for isomerism. For molecules with flexible backbones, like peptides containing α-hydrazino acids, multiple conformations can exist in equilibrium. nih.govacs.org

The incorporation of an α-hydrazino acid into a peptide backbone introduces an additional nitrogen atom, which alters the electrostatic properties and hydrogen bonding network, leading to conformational changes. nih.govacs.org This can result in localized structuring, forming α-, β-, or γ-turns. acs.org A significant source of conformational heterogeneity in α-hydrazino peptides is the E/Z isomerism of the hydrazide bond. nih.govacs.org NMR spectroscopy, combined with theoretical calculations, is a powerful tool to discriminate between these isomers. acs.org For acylhydrazones, which contain a similar C=N-NH-CO moiety, E/Z configurational isomerism can be influenced by electronic and steric factors, as well as the formation of intramolecular hydrogen bonds that stabilize one isomer over the other. nih.gov X-ray crystallography studies of hydrazino peptide analogues have provided valuable data on the average geometry of hydrazide links and their influence on molecular conformation. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the most plausible reaction pathways.

For reactions involving hydrazine derivatives, computational studies have provided significant insights. A study on the oxidation of hydrazine by iodine using DFT identified four possible reaction pathways, two of which involved a two-step mechanism and two with a three-step mechanism. sciencepublishinggroup.com By analyzing the energetics and activation barriers, the feasibility of each proposed route was assessed. sciencepublishinggroup.com

In another example, the mechanism of N-Nitrosodimethylamine (NDMA) formation from substituted hydrazine derivatives during ozonation was explored using second-order Møller–Plesset perturbation theory. researchgate.net The calculations indicated that the reactions proceed via an initial hydrogen abstraction from the –NH2 group, followed by the oxidation of the resulting N-radical species. researchgate.net Similarly, mechanistic studies of 2-arylquinazolin-4-hydrazines, which act as nitric oxide (NO) donors, were supported by theoretical calculations. nih.govnih.govacs.org These studies confirmed that the quinazolin-hydrazine decomposes in an oxidative environment through the cleavage of the N-N bond. nih.govnih.gov

In Silico Design of Analogues for Chemical Biology Research

In silico design involves using computational methods to create novel molecules with specific desired properties, which is a cornerstone of modern drug discovery and chemical biology. researchgate.net By predicting the activity and pharmacokinetic properties of virtual compounds, researchers can prioritize synthetic efforts and accelerate the discovery of new bioactive agents.

The design of novel analogues often starts with a known active scaffold. For instance, new hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid were designed and synthesized as potential α-glucosidase inhibitors. nih.govresearchgate.net Molecular docking studies were integral to this process, helping to predict the binding interactions of the designed compounds with the target enzyme. nih.govresearchgate.net

In the development of antitrypanosomal agents, a series of 2-arylquinazolin-4-hydrazines were designed based on the principle of using the hydrazine moiety to release nitric oxide, a molecule toxic to the parasites. nih.govnih.gov This design also incorporated a 2-arylquinazoline core with potential antifolate activity, creating a dual-targeting system. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often performed on designed compounds, such as for derivatives of nicotinoyl-glycyl-glycine-hydrazide, to assess their drug-likeness and potential safety profiles early in the discovery process. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.